molecular formula C13H11NO2 B2797419 4-(4-Methoxyphenyl)pyridine-3-carbaldehyde CAS No. 404338-70-1

4-(4-Methoxyphenyl)pyridine-3-carbaldehyde

Cat. No. B2797419
CAS RN: 404338-70-1
M. Wt: 213.236
InChI Key: GKHCTJINMOUECD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multistep processes. For instance, a novel synthon 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde was synthesized by a multistep process . Then, Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic 6a-b, tetracyclic 6d, and pentacyclic 6c N-heterocycles in excellent yield .


Chemical Reactions Analysis

Pyridine-4-carbaldehyde, a similar compound, undergoes many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation . It can also participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .

Scientific Research Applications

Synthesis and Photophysical Properties

  • A novel synthesis approach for 1H-pyrazolo-[3,4-b]pyridine and pyrazolo[3,4-b][1,8]naphthyridines derivatives from 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has been developed. The study reveals that the absorption and emission spectra of these compounds depend on the substituents at specific positions of the pyridine ring, indicating their potential in photophysical applications (Deore, Dingore, & Jachak, 2015).

Coordination Chemistry

  • Research on Co(III) complexes involving N(4)-substituted thiosemicarbazones derived from pyridine-2-carbaldehyde has been conducted. This study explores the octahedral geometries and coordination modes of these complexes, which are of interest for their structural and spectroscopic characteristics (Rapheal, Manoj, Kurup, & Suresh, 2007).

Antimicrobial Activities

  • A one-pot green synthesis method under solvent-free conditions using mesoporous MCM-41 materials has been developed for chalcones derived from pyridine-2-carbaldehyde and various aromatic ketones. The synthesized compounds displayed significant antimicrobial activities, showcasing their potential in pharmaceutical applications (Prathipati & Sanasi, 2022).

Chemical Complex Formation

  • Studies on Zinc(II) complexes with N(4)-monosubstituted thiosemicarbazones derived from pyridine-2-carbaldehyde offer insights into their structural and spectroscopic properties. These findings contribute to the understanding of complex formation in coordination chemistry and the design of new metal complexes (Rapheal, Manoj, Kurup, & Venugopalan, 2021).

Photocatalytic and Ligand Activities

  • The compound has been utilized as a precursor in the synthesis of ligands for copper ions and molecular oxygen activation, demonstrating its role in catalysis and its potential application in organic transformations (Figliolia et al., 2019).

properties

IUPAC Name

4-(4-methoxyphenyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13-6-7-14-8-11(13)9-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCTJINMOUECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

404338-70-1
Record name 4-(4-methoxyphenyl)pyridine-3-carbaldehyde
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